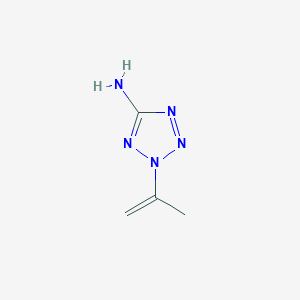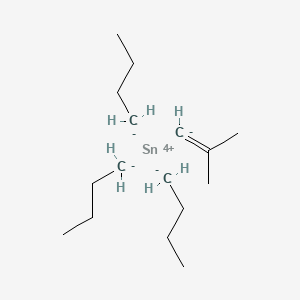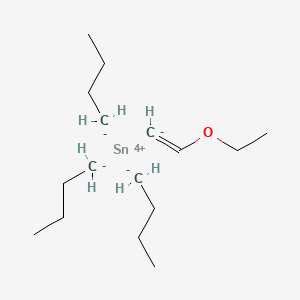![molecular formula C13H9BrO2 B8068108 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8068108.png)
2-Bromo-[1,1'-biphenyl]-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-[1,1’-biphenyl]-3-carboxylic acid: is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a bromine atom attached to the second position and a carboxylic acid group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Bromination of [1,1’-biphenyl]-3-carboxylic acid
Starting Material: [1,1’-biphenyl]-3-carboxylic acid.
Reagents: Bromine (Br₂) and a suitable solvent such as acetic acid or carbon tetrachloride.
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures. The bromine is added slowly to the solution of [1,1’-biphenyl]-3-carboxylic acid to control the reaction rate and prevent over-bromination.
:Reaction: [1,1’-biphenyl]-3-carboxylic acid+Br2→2-Bromo-[1,1’-biphenyl]-3-carboxylic acid
-
Suzuki Coupling Reaction
Starting Material: 2-Bromo-[1,1’-biphenyl] and boronic acid derivative.
Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and solvent (e.g., toluene or ethanol).
Conditions: The reaction is typically carried out under reflux conditions.
:Reaction: 2-Bromo-[1,1’-biphenyl]+Boronic acid derivative→2-Bromo-[1,1’-biphenyl]-3-carboxylic acid
Industrial Production Methods
Industrial production methods for 2-Bromo-[1,1’-biphenyl]-3-carboxylic acid often involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions and product purity. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
Reagents: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R).
Conditions: Typically carried out in polar solvents like water or alcohols.
Products: Substituted biphenyl derivatives.
-
Oxidation Reactions
Reagents: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Carried out under acidic or basic conditions.
Products: Oxidized biphenyl derivatives, potentially leading to the formation of quinones.
-
Reduction Reactions
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Typically carried out in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduced biphenyl derivatives.
Scientific Research Applications
Chemistry
2-Bromo-[1,1’-biphenyl]-3-carboxylic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex biphenyl derivatives. It serves as a building block for the synthesis of ligands, catalysts, and other functional materials.
Biology
In biological research, this compound can be used to study the effects of brominated biphenyls on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of brominated aromatic compounds.
Medicine
While not a drug itself, 2-Bromo-[1,1’-biphenyl]-3-carboxylic acid can be used in the synthesis of pharmaceutical intermediates. Its derivatives may exhibit biological activity and could be explored for potential therapeutic applications.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and liquid crystals. Its brominated structure can impart desirable properties such as flame retardancy and thermal stability.
Mechanism of Action
The mechanism of action of 2-Bromo-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its brominated aromatic structure may interact with enzymes and receptors, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-[1,1’-biphenyl]: Lacks the carboxylic acid group, making it less polar and potentially less reactive in certain chemical reactions.
[1,1’-Biphenyl]-3-carboxylic acid:
2-Chloro-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
Uniqueness
2-Bromo-[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound
Properties
IUPAC Name |
2-bromo-3-phenylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h1-8H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUHROKRNKSIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
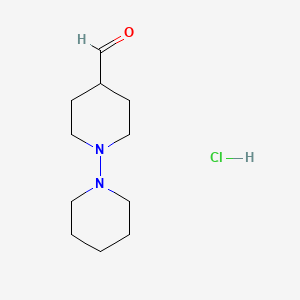
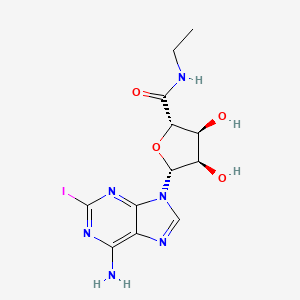
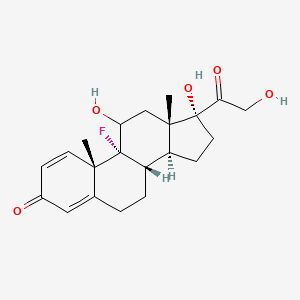
amine](/img/structure/B8068050.png)
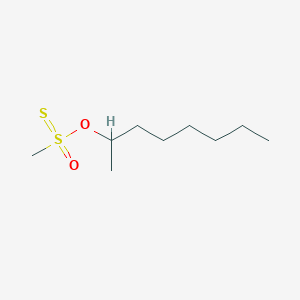
![Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/structure/B8068070.png)
![(3aS)-2-[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B8068072.png)
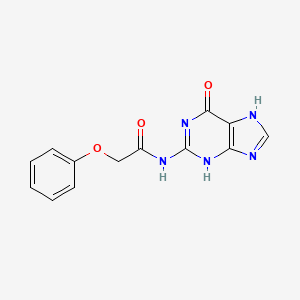
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpiperidine-2-carboxamide;hydrochloride](/img/structure/B8068083.png)
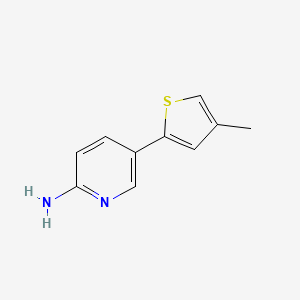
![6-[(hydroxyamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B8068100.png)
